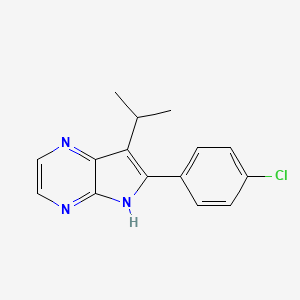

Aloisine B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14ClN3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |

InChI |

InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19) |

InChI Key |

GFJIABMYYUGNEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aloisine B |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Aloisine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, collectively known as aloisines. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of key protein kinases. We will explore its primary targets, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency are presented, and its effects on cellular signaling pathways are visualized.

Primary Mechanism: ATP-Competitive Kinase Inhibition

The principal mechanism of action for this compound is the direct inhibition of specific serine/threonine protein kinases. Kinetic studies have conclusively demonstrated that aloisines function as competitive inhibitors of ATP binding to the catalytic subunit of these enzymes.[1][2][3]

This inhibitory action is achieved by this compound occupying the ATP-binding pocket on the kinase.[2] X-ray crystallography of a co-crystal structure of an aloisine compound with Cyclin-Dependent Kinase 2 (CDK2) reveals the precise molecular interactions. The inhibitor molecule forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83 (Leu83), a key residue in the hinge region of the kinase's ATP-binding site.[1][2][4] This interaction mimics the binding of the adenine moiety of ATP, thereby preventing the kinase from binding its phosphate donor and blocking the phosphotransfer reaction.

Target Selectivity and Inhibitory Potency

This compound exhibits potent inhibitory activity against two key families of kinases: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[5][6] These kinases are crucial regulators of cell cycle progression and various other cellular processes. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data: IC50 Values

The following table summarizes the IC50 values for this compound and its closely related analog, Aloisine A, against their primary kinase targets. The data is collated from the foundational study by Mettey et al. (2003).

| Compound | Target Kinase | IC50 (µM) |

| This compound | CDK1/cyclin B | 0.8 |

| CDK5/p25 | 0.7 | |

| GSK-3α/β | 1.2 | |

| Aloisine A | CDK1/cyclin B | 0.12 |

| CDK2/cyclin A | 0.15 | |

| CDK2/cyclin E | 0.2 | |

| CDK5/p25 | 0.1 | |

| GSK-3α/β | 0.65 | |

| Data sourced from Mettey et al., J Med Chem, 2003. |

Cellular Effects of this compound

Cell Cycle Arrest

By inhibiting CDKs, this compound directly impacts cell cycle regulation. CDKs are the engine of the cell cycle, and their sequential activation drives the transition between different phases (G1, S, G2, M). This compound's inhibition of CDK1 and CDK2 leads to cell cycle arrest in both the G1 and G2 phases .[4][7]

-

G1 Arrest : Inhibition of CDK2/cyclin E prevents the phosphorylation of retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor. This blocks the expression of genes required for entry into the S phase.

-

G2 Arrest : Inhibition of CDK1/cyclin B prevents the cell from entering mitosis.

Induction of Apoptosis

Sustained cell cycle arrest and the inhibition of survival signaling pathways by CDK inhibitors can ultimately lead to programmed cell death, or apoptosis.[4][8] While the precise apoptotic pathway activated by this compound is not fully detailed in the primary literature, CDK inhibition is known to trigger mitochondria-mediated apoptosis. This often involves the modulation of Bcl-2 family proteins and subsequent activation of caspases, the executioners of apoptosis.[8]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the activity of a specific kinase.

-

Objective : To determine the IC50 value of this compound for a target kinase (e.g., CDK1/cyclin B).

-

Principle : The assay measures the transfer of a radiolabeled phosphate group from ATP (e.g., [γ-³²P]ATP) to a known substrate protein (e.g., Histone H1 for CDKs). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

-

Methodology :

-

Reaction Mixture Preparation : A reaction buffer is prepared containing purified, active kinase (e.g., CDK1/cyclin B), the kinase's substrate (e.g., 0.7 mg/mL Histone H1), and a specific concentration of ATP (e.g., 15 µM).[2][5]

-

Inhibitor Addition : Serial dilutions of this compound (or vehicle control) are added to the reaction mixtures.

-

Initiation : The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Separation : The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP. This is commonly done by spotting the mixture onto P81 phosphocellulose paper, which binds the phosphorylated protein, followed by washing with phosphoric acid.

-

Quantification : The radioactivity on the P81 paper is measured using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated for each concentration of this compound, and the data are plotted to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells throughout the cell cycle.

-

Objective : To assess if this compound causes cell cycle arrest at specific phases.

-

Principle : Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase.

-

Methodology :

-

Cell Culture and Treatment : A chosen cell line is cultured and treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Harvesting : Cells are harvested, typically by trypsinization, and washed with Phosphate-Buffered Saline (PBS).[7]

-

Fixation : Cells are fixed to permeabilize the cell membrane, allowing PI to enter. This is commonly achieved by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation.[1][7]

-

Staining : The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[7]

-

Flow Cytometry : The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

-

Data Analysis : The resulting data is displayed as a histogram of DNA content (fluorescence intensity). Software is used to model the peaks corresponding to the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase. An accumulation of cells in the G1 and/or G2 peaks in the this compound-treated samples indicates cell cycle arrest.[9]

-

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Aloisine B: A Technical Guide to a Dual Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aloisine B, a potent small molecule inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). Aloisines, belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine class of compounds, have emerged as significant tools in cell biology research and as potential therapeutic agents, particularly in oncology and neurodegenerative diseases.[1][2][3][4] This document consolidates key findings on this compound's mechanism of action, biological effects, and the experimental methodologies used for its characterization.

Core Concepts: Dual Kinase Inhibition

This compound exerts its biological effects by targeting two critical families of protein kinases:

-

Cyclin-Dependent Kinases (CDKs): These are serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and neuronal functions.[1][3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has been shown to inhibit key CDKs involved in cell cycle progression, such as CDK1 and CDK2.[1][2]

-

Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is a key component of numerous signaling pathways, including those involved in metabolism, cell proliferation, and apoptosis. GSK-3 has also been implicated in the pathology of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein.[1][2][3]

The dual inhibition of both CDKs and GSK-3 by a single molecule like this compound presents a unique therapeutic opportunity to simultaneously target multiple pathological processes.

Mechanism of Action

Kinetic studies and co-crystallography have elucidated that this compound functions as an ATP-competitive inhibitor .[1][2][3][5] It binds to the ATP-binding pocket of the target kinases, preventing the transfer of a phosphate group to their respective substrates.

The co-crystal structure of this compound in complex with CDK2 reveals the specific molecular interactions responsible for its inhibitory activity. Key to this interaction are two hydrogen bonds formed between the this compound molecule and the backbone nitrogen and oxygen atoms of the Leucine 83 (Leu83) residue within the ATP-binding site of CDK2.[1][2][3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of aloisines has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While specific data for this compound is part of a broader structure-activity relationship study, the data for the closely related Aloisine A provides a strong indication of the potency of this compound class.

Table 1: Inhibitory Activity of Aloisine A against various kinases

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.15 |

| CDK2/cyclin E | 0.15 |

| CDK5/p25 | 0.15 |

| GSK-3α/β | 0.65 |

Data derived from studies on Aloisine A, a closely related analog of this compound.[1][3]

Biological Effects: Cell Cycle Arrest

By inhibiting CDKs, this compound effectively halts cell cycle progression. Treatment of cells with aloisines leads to an arrest in both the G1 and G2 phases of the cell cycle.[1][2][3] This prevents cell proliferation, a key therapeutic goal in cancer treatment.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize this compound.

Kinase Inhibition Assay

This protocol is used to determine the IC50 values of this compound against target kinases.

Objective: To measure the in vitro inhibitory activity of this compound on CDK and GSK-3 kinases.

Principle: A radiometric filter binding assay is a common method.[6] It measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

-

[γ-³²P]ATP

-

Assay buffer (e.g., containing MgCl₂, ATP)

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific substrate, and the purified kinase.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration is typically kept near its Km value (e.g., 15 µM) for competitive inhibition studies.[2]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of radioactivity retained on the paper using a scintillation counter.

-

Calculate the percentage of kinase activity at each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation and Cycle Analysis

This protocol is used to assess the effect of this compound on cell growth and to determine the stage of cell cycle arrest.

Objective: To analyze the anti-proliferative effects of this compound and its impact on cell cycle distribution.

Principle: Flow cytometry with propidium iodide (PI) staining is used to measure the DNA content of individual cells.[5][7] Since DNA content doubles from G1 to G2/M phase, the distribution of cells in different phases of the cell cycle can be quantified.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

This compound is a valuable chemical probe for studying the intricate roles of CDKs and GSK-3 in cellular processes. Its ability to induce cell cycle arrest underscores its potential as an anti-proliferative agent. The dual-inhibitory nature of this compound may offer advantages in treating complex diseases where both CDK and GSK-3 pathways are dysregulated, such as in certain cancers and neurodegenerative disorders like Alzheimer's disease.

Future research should focus on detailed in vivo studies to evaluate the efficacy and safety of this compound and its analogs. Further optimization of the scaffold could lead to the development of next-generation dual kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

Aloisine B: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of protein kinases, particularly Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 beta (GSK-3β), has been identified as a crucial contributor to the hyperphosphorylation of tau. This has led to the exploration of kinase inhibitors as a potential therapeutic strategy for AD. Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a potent inhibitor of these kinases, making it a valuable research tool for investigating the mechanisms of tau pathology and for the development of novel AD therapeutics.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic binding site of specific protein kinases.[1][2] Its primary targets relevant to Alzheimer's disease are CDK5 and GSK-3β.[2][3] By blocking the ATP-binding pocket, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their activity. The inhibition of CDK5 and GSK-3β by this compound directly interferes with the signaling cascades that lead to the hyperphosphorylation of the tau protein.[3]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against key kinases implicated in Alzheimer's disease pathology has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | This compound IC50 (µM) | Reference |

| CDK1/cyclin B | 0.12 | [4] |

| CDK2/cyclin A | 0.15 | [4] |

| CDK2/cyclin E | 0.15 | [4] |

| CDK5/p25 | 0.1 | [4] |

| GSK-3α/β | 0.4 | [4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK5/p25 and GSK-3β)

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against CDK5/p25 and GSK-3β.

Materials:

-

Recombinant human CDK5/p25 or GSK-3β enzyme

-

Histone H1 (for CDK5) or a specific peptide substrate like GS-1 (for GSK-3β)

-

This compound (or other test compounds)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Phosphocellulose paper or filter plates

-

Scintillation counter

-

Trichloroacetic acid (TCA) or phosphoric acid solution for washing

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the respective kinase (CDK5/p25 or GSK-3β), and the substrate (Histone H1 or GS-1).

-

Add the diluted this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the respective kinase to ensure accurate competitive inhibition assessment.[4]

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or by adding a stop solution (e.g., EDTA).

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 1% phosphoric acid or 75 mM H₃PO₄) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Tau Phosphorylation Assay

This protocol describes a general method to assess the effect of this compound on tau phosphorylation in a cellular context.

Materials:

-

A neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons.

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against total tau and phospho-tau at specific epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

-

Secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate or fluorescence imaging system.

Procedure:

-

Culture the neuronal cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and collect the total protein extracts.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system or a fluorescence scanner.

-

Quantify the band intensities and normalize the levels of phospho-tau to total tau to determine the effect of this compound on tau phosphorylation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tau Hyperphosphorylation and this compound Intervention

The following diagram illustrates the key signaling pathway leading to tau hyperphosphorylation in Alzheimer's disease and the points of intervention by this compound.

References

- 1. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Aloisine B: A Technical Guide to its Role in Inhibiting Tau Hyperphosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. Key kinases implicated in this pathological process are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β). Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a potent inhibitor of these kinases, presenting a promising therapeutic avenue for the mitigation of tau pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on key tau kinases, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of CDK5 and GSK-3β.[1] This mode of action prevents the transfer of phosphate groups from ATP to the tau protein, thereby directly reducing its phosphorylation.

Quantitative Data on Kinase Inhibition

The inhibitory potency of this compound against key kinases involved in tau phosphorylation has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Kinase | This compound IC50 (µM) |

| CDK5/p25 | 0.20 |

| GSK-3β | 0.8 |

Table 1: Inhibitory Activity of this compound against Tau Kinases. Data extracted from Mettey et al., 2003.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of inhibiting tau hyperphosphorylation is through the direct inhibition of CDK5 and GSK-3β. These kinases are central nodes in signaling cascades that regulate tau phosphorylation. By blocking their activity, this compound effectively dampens the downstream phosphorylation of multiple pathological sites on the tau protein.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting tau hyperphosphorylation.

In Vitro Kinase Assay for CDK5/p25 and GSK-3β Inhibition

This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of CDK5/p25 and GSK-3β.

Materials:

-

Recombinant active CDK5/p25 and GSK-3β enzymes

-

Histone H1 (for CDK5) or a specific peptide substrate (for GSK-3β)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase (CDK5/p25 or GSK-3β), the appropriate substrate, and the diluted this compound or vehicle (DMSO) control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Tau Phosphorylation Assay

This protocol assesses the ability of this compound to reduce tau phosphorylation in a cellular context, often using a model where hyperphosphorylation is induced.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons

-

Cell culture medium and supplements

-

Okadaic acid (to induce tau hyperphosphorylation by inhibiting phosphatases)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibodies against total tau and phospho-specific tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified pre-incubation period.

-

Induce tau hyperphosphorylation by treating the cells with okadaic acid for a defined duration.

-

Lyse the cells and collect the total protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of this compound on site-specific tau phosphorylation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for tauopathies by directly inhibiting the key tau kinases, CDK5 and GSK-3β. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound in the context of neurodegenerative diseases characterized by tau hyperphosphorylation. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

The Anti-Proliferative Potential of Aloisine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a subject of interest in the field of oncology due to its anti-proliferative properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its mechanism of action, quantitative anti-proliferative effects, and the experimental protocols utilized to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3

This compound exerts its anti-proliferative effects primarily through the inhibition of key enzymes involved in cell cycle regulation and signaling: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The aloisine family of compounds, including this compound, functions as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell cycle progression.

The interaction of this compound with the ATP-binding pocket of CDK2 has been structurally characterized. It forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83 in the kinase hinge region, a common interaction pattern for this class of inhibitors. By occupying the ATP-binding site, this compound effectively blocks the kinase's ability to transfer phosphate groups to its target proteins, leading to a halt in the cell cycle. This mechanism of action results in the arrest of cells in both the G1 and G2 phases of the cell cycle.[1]

Quantitative Anti-Proliferative and Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against several key kinases implicated in cell cycle control and other cellular processes. The following tables summarize the available IC50 values, which represent the concentration of this compound required to inhibit the activity of a specific enzyme by 50%.

Table 1: Inhibitory Activity (IC50) of this compound against Protein Kinases

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.6 |

| CDK2/cyclin A | 0.55 |

| CDK2/cyclin E | 1.0 |

| CDK5/p25 | 0.4 |

| GSK-3α | 1.0 |

| GSK-3β | 0.8 |

Data sourced from Mettey et al., J Med Chem. 2003 Jan 16;46(2):222-36.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Growth Inhibition (GI50 in µM) |

| Neuro-2a (mouse neuroblastoma) | 15 |

| SH-SY5Y (human neuroblastoma) | 12 |

Data sourced from Mettey et al., J Med Chem. 2003 Jan 16;46(2):222-36.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Protein Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α, GSK-3β)

-

Specific peptide or protein substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

-

[γ-³³P]ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (specific composition varies depending on the kinase)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Kinase reactions were set up in a final volume of 25 µL containing the respective kinase, its substrate, and the assay buffer.

-

This compound, at various concentrations, was added to the reaction mixture. Control reactions were performed in the presence of DMSO alone.

-

The reaction was initiated by the addition of [γ-³³P]ATP (15 µM).

-

The mixture was incubated for a specified time at 30°C.

-

The reaction was stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

The phosphocellulose papers were washed multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

The radioactivity incorporated into the substrate, corresponding to kinase activity, was quantified using a scintillation counter.

-

IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Neuro-2a and SH-SY5Y cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents

-

Spectrophotometer

Procedure:

-

Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Cells were incubated for a specified period (e.g., 48 or 72 hours).

-

At the end of the incubation period, a cell viability reagent (e.g., MTT) was added to each well.

-

After a further incubation period to allow for the conversion of the reagent by viable cells, the resulting product (e.g., formazan crystals) was solubilized.

-

The absorbance of each well was measured using a spectrophotometer at the appropriate wavelength.

-

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and the GI50 values were determined.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

Propidium iodide (PI) or other DNA-staining dye

-

RNase A

-

Fixation solution (e.g., 70% ethanol)

-

Flow cytometer

Procedure:

-

Cells were seeded and treated with this compound or a vehicle control for a specified duration.

-

Both floating and adherent cells were harvested and washed with phosphate-buffered saline (PBS).

-

Cells were fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.

-

Fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA and degrade RNA, respectively.

-

The DNA content of individual cells was analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound demonstrates clear anti-proliferative effects through the potent inhibition of key cell cycle kinases, CDK1, CDK2, and CDK5, as well as the signaling kinase GSK-3. Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to cell cycle arrest in the G1 and G2 phases. The quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the downstream effects of GSK-3 inhibition, and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

References

Aloisine B: A Potent Kinase Inhibitor with Implications for Neuronal Function and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine B is a synthetic small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] Both CDKs and GSK-3 are crucial regulators of a vast array of cellular processes, including cell cycle progression, transcription, and apoptosis. In the context of the central nervous system, these kinases, particularly CDK5 and GSK-3, play pivotal roles in neuronal development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.[1][2] Dysregulation of CDK5 and GSK-3 activity has been implicated in the neuronal cell death observed in conditions such as Alzheimer's disease. This guide provides a comprehensive overview of the biochemical activity of this compound, its impact on neuronal signaling pathways, and detailed experimental protocols relevant to its study.

Biochemical Activity of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of specific kinases.[1][2] Its inhibitory activity has been quantified against a panel of kinases, revealing a high degree of selectivity for certain CDKs and GSK-3.

Quantitative Data: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases implicated in neuronal function and apoptosis.

| Kinase Target | This compound IC50 (µM) |

| CDK1/cyclin B | 0.6 |

| CDK2/cyclin A | 0.7 |

| CDK2/cyclin E | 1.2 |

| CDK5/p25 | 0.2 |

| GSK-3α/β | 0.15 |

Data extracted from Mettey et al., 2003.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound on CDK and GSK-3 activity was determined using a radioactive phosphate incorporation assay.

Materials:

-

Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α/β)

-

Specific peptide or protein substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

-

15 mM MgCl₂

-

Phosphocellulose paper (P81)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the respective kinase, and its substrate.

-

Add increasing concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Impact on Neuronal Function and Apoptosis

The primary neuronal targets of this compound, CDK5 and GSK-3, are key players in signaling pathways that govern neuronal survival and death.

-

CDK5: While essential for neuronal development and migration, its aberrant activation, often through the cleavage of its activator p35 to p25, is linked to neurotoxicity and apoptosis.[3]

-

GSK-3: This kinase is involved in a multitude of neuronal processes. Its hyperactivity is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and the promotion of apoptotic pathways.[3]

By inhibiting these kinases, this compound can modulate downstream signaling events, potentially offering a neuroprotective effect.

Signaling Pathway: this compound's Putative Mechanism in Neuronal Apoptosis

The following diagram illustrates the proposed mechanism by which this compound may interfere with pro-apoptotic signaling in neurons.

References

The Aloisine Family: A Technical Guide to their Discovery and Development as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aloisine family of compounds, characterized by their 6-phenyl[5H]pyrrolo[2,3-b]pyrazine core structure, has emerged as a significant class of potent kinase inhibitors. Initially identified through screening efforts, these synthetic compounds have demonstrated notable inhibitory activity against key regulators of the cell cycle and other signaling pathways, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1] Their discovery has paved the way for extensive research into their therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of the aloisine family.

Discovery and Development

The aloisine scaffold was first reported as a novel and potent inhibitor of CDKs.[1] The name "aloisine" was inspired by Alois Alzheimer, the discoverer of Alzheimer's disease, reflecting the initial interest in the compounds' ability to inhibit CDK5 and GSK-3, two kinases implicated in the hyperphosphorylation of tau protein, a hallmark of the disease.[2] Subsequent research has focused on synthesizing and evaluating a variety of aloisine derivatives to explore their structure-activity relationships (SAR) and optimize their potency and selectivity.[1]

Mechanism of Action

Kinetic studies have revealed that aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] This mechanism is supported by the co-crystal structure of aloisine in complex with CDK2, which shows the compound occupying the ATP-binding pocket.[1][2] The interaction is stabilized by hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][2] By competing with ATP, aloisines effectively block the phosphorylation of substrate proteins, thereby interrupting the signaling cascades regulated by the target kinases.

Data Presentation: Inhibitory Activity of Aloisine Derivatives

The following tables summarize the in vitro inhibitory activity of key aloisine derivatives against a panel of protein kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented in micromolar (µM).

Table 1: IC50 Values of Aloisine A against various kinases.

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.12 |

| CDK2/cyclin E | 0.4 |

| CDK5/p25 | 0.16 |

| GSK-3α | 0.5 |

| GSK-3β | 1.5 |

Table 2: Structure-Activity Relationship of selected Aloisine Derivatives against CDK1, CDK5, and GSK-3β.

| Compound | R1 | R2 | R3 | R4 | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) | GSK-3β IC50 (µM) |

| Aloisine A | H | H | OH | H | 0.15 | 0.16 | 1.5 |

| Aloisine B | H | Cl | H | H | 0.6 | 0.7 | 1.2 |

| Compound 1 | H | H | H | H | 1.2 | 1.5 | >10 |

| Compound 2 | OCH3 | H | H | H | 2.5 | 3.0 | >10 |

| Compound 3 | F | H | H | H | 0.8 | 1.0 | 5.0 |

Experimental Protocols

General Synthesis of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines (Aloisines)

This protocol describes a general method for the synthesis of the aloisine scaffold.[3]

Materials:

-

Diisopropylamine

-

Tetrahydrofuran (THF)

-

n-Butyllithium

-

Alkylpyrazine derivative

-

Nitrile derivative (R6-CN)

-

10% aqueous solution of NH4Cl

-

Sodium sulfate (Na2SO4)

-

Silica gel for chromatography

-

Methylene chloride

-

Ethyl acetate

Procedure:

-

Cool a solution of diisopropylamine (0.022 mol) in THF (50 mL) to 0°C.

-

Add n-butyllithium dropwise to the solution.

-

Stir the solution for 30 minutes at 0°C.

-

Cool the solution to -40°C.

-

Add the alkylpyrazine derivative (0.02 mol) in THF (20 mL).

-

Stir for 30 minutes at -40°C.

-

Add the nitrile derivative (R6-CN) (0.01 mol) in THF (20 mL).

-

Stir the solution for 30 minutes at -40°C, then allow it to warm to 20°C and stir for 1-20 hours.

-

Hydrolyze the reaction mixture with a 10% aqueous solution of NH4Cl.

-

Separate the organic layer, dry it over Na2SO4, and concentrate under vacuum.

-

Purify the crude product by chromatography on silica gel, eluting with methylene chloride, then ethyl acetate.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a method to determine the IC50 values of aloisine compounds against CDK2/cyclin A.

Materials:

-

Recombinant human CDK2/cyclin A kinase

-

Biotinylated peptide substrate (e.g., a derivative of histone H1)

-

ATP

-

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

Aloisine compound stock solution in DMSO

-

96-well assay plates

-

Detection reagent (e.g., phospho-serine/threonine antibody)

Procedure:

-

Prepare serial dilutions of the aloisine compound in the kinase buffer.

-

In a 96-well plate, add the aloisine compound dilutions.

-

Add the CDK2/cyclin A kinase and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA or fluorescence polarization).[4]

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of aloisine compounds on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Aloisine compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aloisine compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining buffer containing RNase A and PI.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Mandatory Visualizations

Caption: Experimental workflow for the evaluation of aloisine compounds.

Caption: Signaling pathway of aloisine-induced cell cycle arrest.

Conclusion

The aloisine family of compounds represents a versatile scaffold for the development of potent kinase inhibitors. Their well-defined mechanism of action, targeting the ATP-binding site of CDKs and GSK-3, has made them valuable tools for studying cell cycle regulation and promising candidates for therapeutic development. The established structure-activity relationships provide a roadmap for the design of next-generation aloisines with improved potency and selectivity. Further research into their efficacy in various disease models is warranted to fully realize their therapeutic potential.

References

- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on Cellular Pathways Modulated by Aloisine B Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, also known as aloisines. These compounds have garnered significant interest in the scientific community for their targeted inhibition of key protein kinases involved in fundamental cellular processes. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects. The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), making it a valuable tool for studying cell cycle regulation, apoptosis, and neurodegenerative disease models.

Core Mechanism of Action

Kinetic studies have demonstrated that aloisines, including this compound, function as competitive inhibitors of ATP at the catalytic subunit of target kinases. This competitive binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity. The co-crystal structure of this compound in complex with CDK2 reveals that it binds to the ATP-binding pocket, forming two hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83.

Quantitative Analysis of Kinase Inhibition

This compound has been demonstrated to be a potent inhibitor of several key kinases, particularly those of the CDK family and GSK-3β. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Kinase | This compound IC50 (µM) |

| CDK1/cyclin B | 0.65 |

| CDK2/cyclin A | 0.4 |

| CDK5/p25 | 0.20 |

| GSK-3β | 0.15 |

Table 1: Inhibitory activity of this compound against various protein kinases. Data sourced from Mettey et al., J Med Chem. 2003; 46(2):222-36.

Modulated Cellular Pathways

The primary cellular pathways affected by this compound treatment are a direct consequence of its inhibition of CDKs and GSK-3. These pathways are central to cell proliferation and survival.

Cell Cycle Regulation

CDKs are the master regulators of the cell cycle, driving the progression through the G1, S, G2, and M phases. By inhibiting key CDKs, this compound effectively halts the cell cycle at distinct checkpoints.

-

G1 Phase Arrest: Inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.

-

G2/M Phase Arrest: Inhibition of CDK1/cyclin B prevents the cell from entering mitosis. This leads to an accumulation of cells in the G2 phase of the cell cycle.

The dual blockade at both the G1/S and G2/M transitions is a hallmark of the cellular effects of aloisines.

Apoptosis Induction

The sustained cell cycle arrest and inhibition of survival signals by this compound can lead to the induction of apoptosis, or programmed cell death. GSK-3 is a key regulator of apoptosis, and its inhibition by this compound contributes to this pro-apoptotic effect.

-

Mitochondrial (Intrinsic) Pathway: Inhibition of GSK-3β has been shown to lead to the dephosphorylation of the anti-apoptotic protein Bcl-2 and downregulation of Bcl-xL. This shifts the balance towards pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

-

Modulation of Transcription Factors: GSK-3β is known to regulate the activity of several transcription factors involved in cell survival, such as NF-κB. Inhibition of GSK-3β can lead to the suppression of NF-κB transcriptional activity, resulting in decreased expression of anti-apoptotic proteins like XIAP and Bcl-2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's cellular effects.

Protein Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against target kinases.

Materials:

-

Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, GSK-3β)

-

Kinase-specific substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF, 0.1 mM Na₃VO₄)

-

Phosphocellulose paper (P81)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 15 µM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cell line of interest (e.g., human cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Gate the cell population to exclude debris and doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional 1X Binding Buffer to the cells.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use fluorescence compensation to correct for spectral overlap between the fluorochromes.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound is a well-characterized inhibitor of CDKs and GSK-3 that modulates fundamental cellular pathways, leading to cell cycle arrest and apoptosis. Its specific and potent activity makes it a valuable research tool for dissecting the intricate signaling networks that govern cell fate. The detailed protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound and other kinase inhibitors. Further research into the broader effects of this compound on other GSK-3 regulated pathways may reveal additional therapeutic applications for this class of compounds.

Methodological & Application

Determining the IC50 of Aloisine B: A Cell-Based Assay Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine B is a member of the aloisine family of small molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] By competitively binding to the ATP pocket of these kinases, this compound disrupts cellular processes crucial for cell cycle progression, leading to cell cycle arrest in the G1 and G2 phases and subsequent inhibition of cell proliferation.[1][2][3][4] This mechanism of action makes this compound a compound of interest in cancer research and other therapeutic areas where aberrant kinase activity is implicated.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay format. The IC50 value is a critical parameter for characterizing the potency of a compound and is essential for dose-response studies in drug discovery and development. The following protocol utilizes the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay, a robust and high-throughput method for assessing cell viability.

Principle of the Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[5][6] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration and, consequently, the number of viable cells. By measuring the luminescence at varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.

Data Presentation

Table 1: Raw Luminescence Data (Example)

| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |

| 0 (Vehicle) | 850,000 | 865,000 | 840,000 | 851,667 | 100.0 |

| 0.1 | 810,000 | 825,000 | 800,000 | 811,667 | 95.3 |

| 0.5 | 650,000 | 670,000 | 660,000 | 660,000 | 77.5 |

| 1 | 430,000 | 445,000 | 420,000 | 431,667 | 50.7 |

| 5 | 150,000 | 160,000 | 155,000 | 155,000 | 18.2 |

| 10 | 50,000 | 55,000 | 48,000 | 51,000 | 6.0 |

| 50 | 10,000 | 12,000 | 11,000 | 11,000 | 1.3 |

| 100 | 5,000 | 5,500 | 4,900 | 5,133 | 0.6 |

Table 2: Calculated IC50 Values of this compound in Various Cancer Cell Lines (Representative Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | ~1.5 |

| T-47D | Breast Cancer | ~2.0 |

| HCT116 | Colon Cancer | ~1.2 |

| PC-3 | Prostate Cancer | ~3.5 |

| HepG2 | Liver Cancer | ~2.8 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, cell line passage number, and assay methodology.

Experimental Protocols

Materials and Reagents

-

This compound

-

Cancer cell lines of interest (e.g., MCF-7, T-47D, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well microplates (suitable for luminescence readings)

-

Luminometer

Protocol for IC50 Determination using CellTiter-Glo®

-

Cell Culture and Seeding:

-

Culture cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[6]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a software like GraphPad Prism to calculate the IC50 value.

-

Visualizations

Caption: Workflow for determining the IC50 of this compound.

Caption: this compound inhibits CDKs and GSK-3, leading to cell cycle arrest.

References

- 1. 2.3. Determination of IC50 Values [bio-protocol.org]

- 2. IC50 determination and cell viability assay [bio-protocol.org]

- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. ch.promega.com [ch.promega.com]

Application Notes and Protocols: Cell Cycle Analysis Following Aloisine B Treatment

These application notes provide a detailed protocol for analyzing the effects of Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor, on the cell cycle distribution of cultured cells. The primary method described is flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining.

Introduction

This compound is a chemical compound that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] It effectively halts cell proliferation by inducing cell cycle arrest in both the G1 and G2 phases.[1][2][3][4] The mechanism of action involves competition with ATP for the binding pocket on CDKs, which are crucial enzymes for cell cycle progression.[3][5] Specifically, this compound's inhibitory effect on CDK2/cyclin E is associated with G1 arrest, while its impact on CDK1/cyclin B leads to a G2/M phase arrest.[3][4][6]

Analyzing the cell cycle distribution is a fundamental method to assess the cellular response to CDK inhibitors like this compound. Flow cytometry with propidium iodide (PI) is a widely used and robust technique for this purpose. PI is a fluorescent intercalating agent that binds to DNA, and the intensity of its fluorescence is directly proportional to the amount of DNA within a cell.[7] This allows for the quantification of cells in the distinct phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

Signaling Pathway of this compound in Cell Cycle Regulation

The following diagram illustrates the key signaling nodes affected by this compound, leading to cell cycle arrest.

Experimental Workflow

The overall experimental procedure for analyzing the effects of this compound on the cell cycle is outlined below.

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the cell cycle analysis.

Part 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.

-

Cell Synchronization (Optional): For some experimental aims, synchronizing the cells at a specific phase of the cell cycle (e.g., using serum starvation) before treatment can yield more precise results.

-

Treatment: The following day, replace the culture medium with fresh medium containing either this compound at the desired final concentration or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.

-

Incubation: Return the cells to the incubator for the predetermined duration of the treatment (e.g., 24 hours).

Part 2: Cell Harvesting and Fixation

This protocol is for adherent cells. For suspension cells, begin at step 3.

-

Harvest Cells: Aspirate the culture medium. Wash the cells once with phosphate-buffered saline (PBS). Add trypsin and incubate until the cells detach.

-

Neutralize Trypsin: Add complete medium to the vessel to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.

-

Cell Count: Count the cells to ensure approximately 1 x 10^6 cells per sample.

-

Wash: Centrifuge the cell suspension at 300 x g for 5 minutes.[7][8] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-by-drop.[7][9] This dropwise addition is crucial to prevent cell clumping.[8]

-

Incubate: Fix the cells for at least 1 hour at 4°C. For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[8]

Part 3: Propidium Iodide Staining

-

Wash out Fixative: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are more buoyant.[7][9] Carefully discard the ethanol supernatant.

-

Rehydrate: Resuspend the cell pellet in 3 mL of PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. This step is essential as PI can also bind to double-stranded RNA.[8]

-

Incubation: Incubate the suspension at 37°C for 30 minutes or at room temperature for 1 hour.

-

PI Staining: Add 500 µL of a 100 µg/mL Propidium Iodide solution to the cell suspension (final concentration of 50 µg/mL). Gently mix.

-

Final Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[7]

Part 4: Flow Cytometry Analysis

-

Instrument Setup: Set up the flow cytometer to measure the fluorescence from the PI-stained cells. Use a linear scale for the PI signal.

-

Data Acquisition: Run the samples on the flow cytometer, acquiring at least 10,000-20,000 events per sample for accurate analysis.[7] Use a low flow rate to improve the quality of the data.

-

Data Analysis: Gate the single-cell population to exclude doublets and aggregates. Analyze the DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between the control and treated samples.

| Treatment | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | - | 24 | 55.2 | 28.5 | 16.3 |

| This compound | 10 | 24 | 72.1 | 8.3 | 19.6 |

| This compound | 20 | 24 | 78.5 | 4.2 | 17.3 |

Table 1: Representative data from a cell cycle analysis experiment. Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 and G2/M phases, with a corresponding decrease in the S phase population, indicative of cell cycle arrest.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following Aloisine B Treatment

Audience: Researchers, scientists, and drug development professionals.